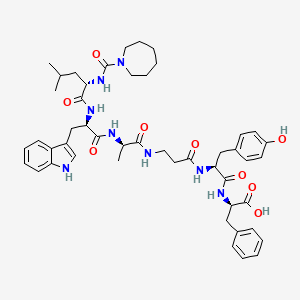
A-887826-d8
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
A-887826-d8, also known as this compound, is a useful research compound. Its molecular formula is C26H29ClN4O3 and its molecular weight is 489.042. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Molecular Interaction Studies
One study focused on the molecular interactions of a potent and selective antagonist for the CB1 cannabinoid receptor, highlighting the conformational analysis and development of unified pharmacophore models. This research offers insights into the receptor-ligand interactions and the design of receptor-specific drugs (Shim et al., 2002).
Synthesis and Pharmacological Activity
Another study detailed the synthesis and pharmacological activity of Schiff’s bases and 2-azetidinones, aiming to identify compounds with antidepressant and nootropic activities. This highlights the process of creating and evaluating compounds for central nervous system (CNS) activity, which could be relevant to the synthesis and application of the compound (Thomas et al., 2016).
Inverse Agonist Activity at CB1 Receptor
Research on SR141716A, an inverse agonist at the human cannabinoid CB1 receptor, demonstrates the compound's effect on receptor activity. This study contributes to understanding how specific chemical compounds can modulate receptor functions, potentially relevant to the pharmacodynamics of similar compounds (Landsman et al., 1997).
Synthesis and Biological Activity of Arylazothiazole Dyes
A study on the synthesis of novel arylazothiazole disperse dyes containing selenium, applied for dyeing polyester fibers, shows an application of chemical compounds in materials science. It also explored their antioxidant, antitumor, and antimicrobial activities, demonstrating the multifaceted applications of synthesized compounds (Khalifa et al., 2015).
Glycine Transporter 1 Inhibitor Identification
The identification of compounds as glycine transporter 1 inhibitors for potential therapeutic use showcases the exploration of chemical entities for modulating neurotransmitter systems. This research could inform the development of compounds with similar targets for neurological conditions (Yamamoto et al., 2016).
Mecanismo De Acción
Target of Action
The primary target of A-887826-d8 is the Nav1.8 sodium channel . This channel is a voltage-dependent sodium channel that is prominent in primary pain-sensing neurons, with little or no expression in most other kinds of neurons .
Mode of Action
This compound acts as a potent and voltage-dependent blocker of the Nav1.8 sodium channel . It inhibits the Nav1.8 sodium channel in a state-dependent fashion, with stronger inhibition occurring when the channels are in an inactivated state . Interestingly, this compound exhibits a property known as “reverse use-dependence”, whereby inhibition is relieved by repetitive short depolarizations .
Biochemical Pathways
The Nav1.8 sodium channel plays a crucial role in the generation and propagation of action potential . By blocking this channel, this compound can suppress evoked action potential firing when dorsal root ganglion (DRG) neurons are held at depolarized potentials .
Result of Action
The blockade of Nav1.8 sodium channels by this compound leads to the attenuation of neuropathic tactile allodynia
Action Environment
The efficacy of this compound is influenced by physiological conditions such as resting potentials and temperatures . For instance, the compound’s inhibition of Nav1.8 channels exhibits strong “reverse use dependence” when studied with physiological resting potentials and physiological temperatures . This suggests that the compound’s action, efficacy, and stability could be influenced by the physiological state of the neurons and the broader physiological environment.
Propiedades
IUPAC Name |
5-(4-butoxy-3-chlorophenyl)-N-[[2-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)pyridin-3-yl]methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29ClN4O3/c1-2-3-11-34-24-7-6-19(15-23(24)27)21-14-22(17-28-16-21)26(32)30-18-20-5-4-8-29-25(20)31-9-12-33-13-10-31/h4-8,14-17H,2-3,9-13,18H2,1H3,(H,30,32)/i9D2,10D2,12D2,13D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPJGFWKHSMUKFO-YPGVYFNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C2=CC(=CN=C2)C(=O)NCC3=C(N=CC=C3)N4CCOCC4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(OC(C(N1C2=C(C=CC=N2)CNC(=O)C3=CN=CC(=C3)C4=CC(=C(C=C4)OCCCC)Cl)([2H])[2H])([2H])[2H])([2H])[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29ClN4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
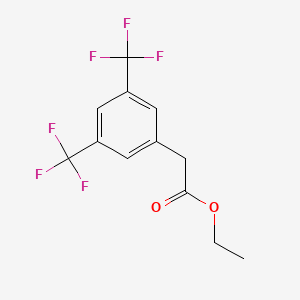
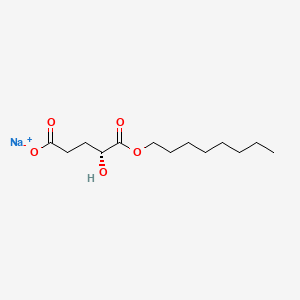
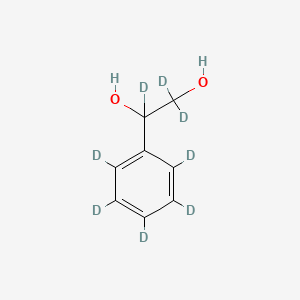

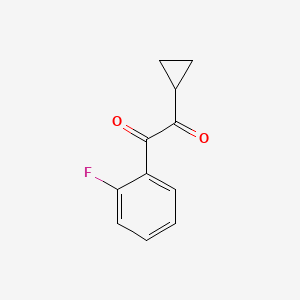
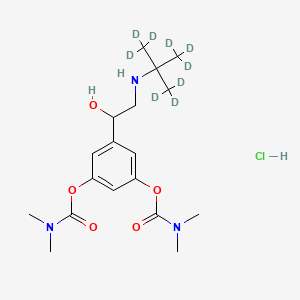
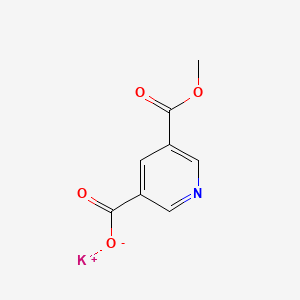
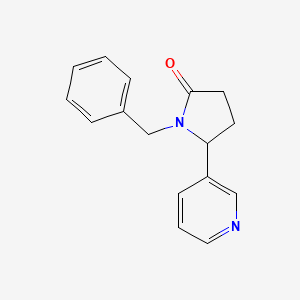
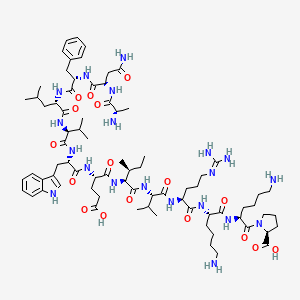

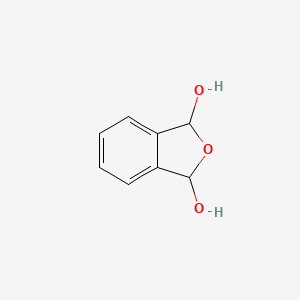
![2-[4-[(E)-1,2-bis(4-chlorophenyl)ethenyl]phenoxy]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B586145.png)
